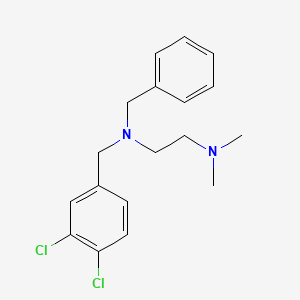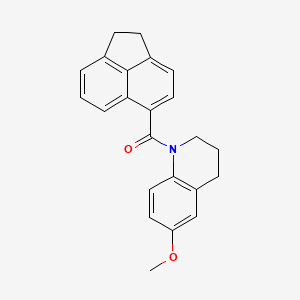
1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-6-methoxy-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-6-methoxy-1,2,3,4-tetrahydroquinoline, also known as DMAT, is a chemical compound that has been widely studied for its potential therapeutic applications. DMAT belongs to the class of tetrahydroquinolines, which have been shown to possess a range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. In
Mecanismo De Acción
1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-6-methoxy-1,2,3,4-tetrahydroquinoline acts by inhibiting the activity of protein kinases, specifically the heat shock protein 90 (HSP90) chaperone complex. HSP90 is involved in the folding and stabilization of a wide range of client proteins, many of which are involved in cell signaling pathways that promote tumor growth and survival. By inhibiting HSP90, this compound disrupts these signaling pathways and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anticancer properties, this compound has also been shown to possess anti-inflammatory and antiviral properties. It has been shown to inhibit the replication of the hepatitis C virus, making it a potential candidate for the development of antiviral drugs. This compound has also been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-6-methoxy-1,2,3,4-tetrahydroquinoline as a research tool is its specificity for HSP90, which makes it a valuable tool for studying the role of this protein in various biological processes. However, this compound has also been shown to have off-target effects on other proteins, which can complicate the interpretation of experimental results. Additionally, the synthesis of this compound can be challenging and time-consuming, which can limit its availability for research purposes.
Direcciones Futuras
Future research on 1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-6-methoxy-1,2,3,4-tetrahydroquinoline could focus on developing more efficient synthesis methods to improve its availability for research and drug development. Additionally, further studies could be conducted to better understand the off-target effects of this compound and develop strategies to minimize these effects. Finally, this compound could be explored as a potential therapeutic agent for a wider range of diseases, including viral infections and inflammatory disorders.
Métodos De Síntesis
1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-6-methoxy-1,2,3,4-tetrahydroquinoline can be synthesized through a multistep process involving the condensation of 2-acetylnaphthalene with 3,4-dimethoxybenzaldehyde, followed by reduction with lithium aluminum hydride and cyclization with ammonium acetate. The yield of this compound obtained through this method is typically around 50%.
Aplicaciones Científicas De Investigación
1-(1,2-dihydro-5-acenaphthylenylcarbonyl)-6-methoxy-1,2,3,4-tetrahydroquinoline has been studied extensively for its potential therapeutic applications, particularly in the field of oncology. It has been shown to inhibit the activity of protein kinases, which play a key role in the regulation of cell growth and proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for the development of anticancer drugs.
Propiedades
IUPAC Name |
1,2-dihydroacenaphthylen-5-yl-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-26-18-10-12-21-17(14-18)5-3-13-24(21)23(25)20-11-9-16-8-7-15-4-2-6-19(20)22(15)16/h2,4,6,9-12,14H,3,5,7-8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMWOIWDEXQQRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=C4CCC5=C4C3=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5811024.png)
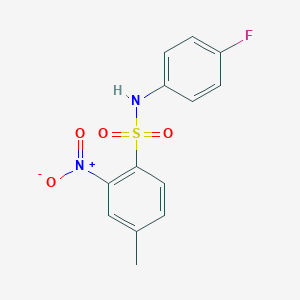
![N-[3-(acetylamino)phenyl]isonicotinamide](/img/structure/B5811030.png)
![2-methoxy-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5811031.png)
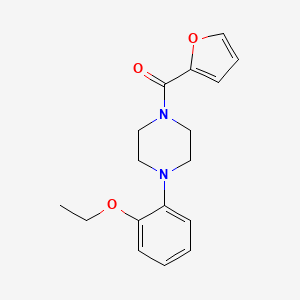
![1-[(2,4-dimethylphenyl)sulfonyl]indoline](/img/structure/B5811045.png)
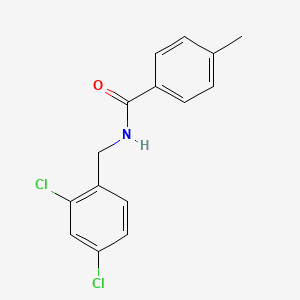
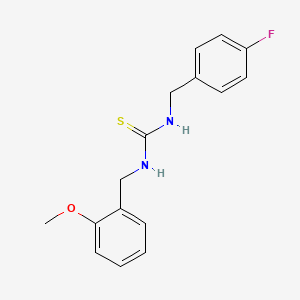
![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5811079.png)

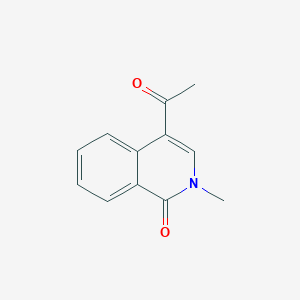

![3-amino-N-cyclopropyl-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5811109.png)
